molecular formula C26H23N5O4S B15040344 2-{2-[(Z)-[(2-{[5-(4-Methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetamido)imino]methyl]phenoxy}acetic acid

2-{2-[(Z)-[(2-{[5-(4-Methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetamido)imino]methyl]phenoxy}acetic acid

Cat. No.: B15040344
M. Wt: 501.6 g/mol
InChI Key: CFKPFDNWWJXYDP-DICXZTSXSA-N
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Description

2-{2-[(Z)-[(2-{[5-(4-Methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetamido)imino]methyl]phenoxy}acetic acid is a complex organic compound that features a triazole ring, a phenyl group, and a phenoxyacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(Z)-[(2-{[5-(4-Methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetamido)imino]methyl]phenoxy}acetic acid typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these steps include hydrazines, acyl chlorides, and phenols, under conditions such as reflux or catalytic amounts of acids or bases .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques .

Chemical Reactions Analysis

Types of Reactions

2-{2-[(Z)-[(2-{[5-(4-Methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetamido)imino]methyl]phenoxy}acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like bromine for substitution reactions. Typical conditions involve moderate temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted phenyl derivatives .

Scientific Research Applications

2-{2-[(Z)-[(2-{[5-(4-Methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetamido)imino]methyl]phenoxy}acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{2-[(Z)-[(2-{[5-(4-Methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetamido)imino]methyl]phenoxy}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and phenyl groups can facilitate binding to these targets, leading to modulation of their activity. This can result in various biological effects, depending on the specific target and pathway involved .

Properties

Molecular Formula

C26H23N5O4S

Molecular Weight

501.6 g/mol

IUPAC Name

2-[2-[(Z)-[[2-[[5-(4-methylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]hydrazinylidene]methyl]phenoxy]acetic acid

InChI

InChI=1S/C26H23N5O4S/c1-18-11-13-19(14-12-18)25-29-30-26(31(25)21-8-3-2-4-9-21)36-17-23(32)28-27-15-20-7-5-6-10-22(20)35-16-24(33)34/h2-15H,16-17H2,1H3,(H,28,32)(H,33,34)/b27-15-

InChI Key

CFKPFDNWWJXYDP-DICXZTSXSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C\C4=CC=CC=C4OCC(=O)O

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC=CC=C4OCC(=O)O

Origin of Product

United States

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